1,5-Diphenyl-3-(2-thienyl)formazan
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Overview
Description
1,5-Diphenyl-3-(2-thienyl)formazan is a chemical compound with the molecular formula C17H14N4S and a molecular weight of 306.39 g/mol . It is a member of the formazan family, which are known for their vibrant colors and are often used in various biochemical assays . This compound is particularly notable for its application in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-3-(2-thienyl)formazan can be synthesized through the reaction of diazonium compounds with aldehyde hydrazones . The process involves the coupling of diazonium salts with hydrazones, which are electron-rich compounds, either at a nitrogen or a carbon atom to produce formazans . The reaction typically requires acidic conditions for optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would likely involve the use of automated reactors to ensure consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-3-(2-thienyl)formazan undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form colorless tetrazolium salts.
Reduction: Reduction of tetrazolium salts can yield formazans.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl and thienyl groups.
Common Reagents and Conditions
Oxidizing Agents: Mercuric oxide, nitric acid, isoamyl nitrite, N-bromo succinimide, potassium permanganate, lead tetra-acetate, and t-butyl hypochlorite.
Reducing Agents: Various dehydrogenases and reductases.
Major Products Formed
Oxidation: Tetrazolium salts.
Reduction: Formazans.
Scientific Research Applications
1,5-Diphenyl-3-(2-thienyl)formazan is primarily used in scientific research, particularly in the field of proteomics . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its vibrant color properties make it useful in various biochemical assays, including those that measure cell viability and enzyme activity .
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-3-(2-thienyl)formazan involves its reduction to formazan by cellular enzymes such as dehydrogenases and reductases . This reduction process is often used as an indicator of cellular metabolic activity. The compound’s ability to form highly colored complexes with transition metal ions (e.g., Cu2+, Co3+, Ni2+, Zn2+) also plays a role in its biochemical applications .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenylformazan: Similar in structure but lacks the thienyl group.
3-Methyl-1,5-diphenylformazan: Contains a methyl group instead of the thienyl group.
Uniqueness
1,5-Diphenyl-3-(2-thienyl)formazan is unique due to the presence of the thienyl group, which imparts distinct chemical properties and reactivity compared to other formazans. This structural difference can influence its interaction with biological molecules and its overall utility in biochemical assays .
Properties
IUPAC Name |
N'-anilino-N-phenyliminothiophene-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S/c1-3-8-14(9-4-1)18-20-17(16-12-7-13-22-16)21-19-15-10-5-2-6-11-15/h1-13,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNVZGCGVPELJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CS2)N=NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696698 |
Source
|
Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135984-01-9 |
Source
|
Record name | (E)-1-Phenyl-2-[(2-phenylhydrazinylidene)(thiophen-2-yl)methyl]diazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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